1-(二氟甲基)-3-苯基-1H-吡唑-5-羧酸

描述

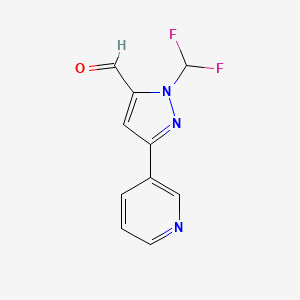

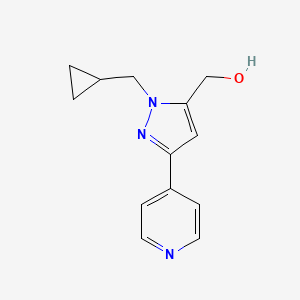

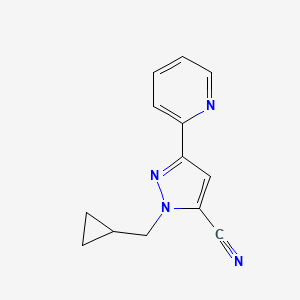

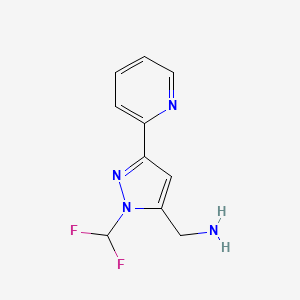

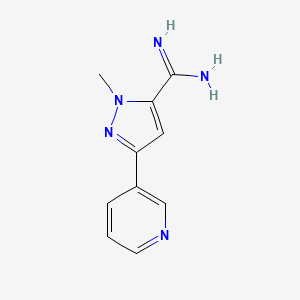

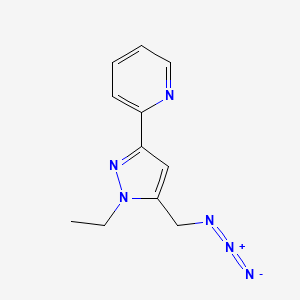

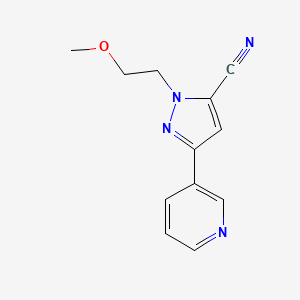

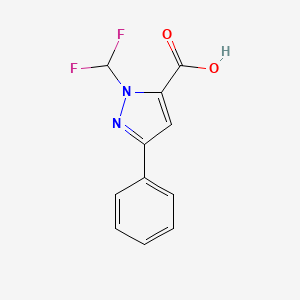

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8F2N2O2 and its molecular weight is 238.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物开发

1-(二氟甲基)-3-苯基-1H-吡唑-5-羧酸中的二氟甲基基团在药物化学中具有重要意义,因为它可以提高治疗化合物的代谢稳定性和生物利用度 . 该化合物可以作为合成多种具有广泛生物活性的药理活性分子的前体,包括抗菌、降压、抗癌和细胞毒活性 .

后期官能化

该化合物在后期官能化中很有价值,后期官能化是一种在不破坏现有框架的情况下将官能团引入复杂分子的技术 . 它允许将二氟甲基基团选择性地安装到大型生物分子上,例如蛋白质,这对于开发靶向治疗至关重要。

有机合成方法学

该化合物可用于开发新的有机合成方法。 例如,它可以作为构建块,通过交叉偶联反应构建复杂分子,或作为亲核取代反应的试剂,扩展合成化学家可用的工具箱 .

放射性标记和成像

1-(二氟甲基)-3-苯基-1H-吡唑-5-羧酸: 可用于开发用于凋亡的双模态(MRI/光学)成像探针 . 该化合物可被放射性标记的能力使其成为制造成像剂的候选者,这些成像剂可以提供有关生物过程和疾病的宝贵见解。

工艺化学

在工艺化学中,合成1-(二氟甲基)-3-苯基-1H-吡唑-5-羧酸等化合物的可扩展性和安全性至关重要。 二氟甲基化技术的进步简化了对药物相关分子的获取,并引起了工艺化学领域的兴趣,重点关注效率和可持续性 .

作用机制

Target of Action

The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle and facilitating the transfer of electrons to the electron transport chain.

Mode of Action

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid acts by inhibiting the activity of SDH . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration, such as fungal cells .

Biochemical Pathways

The inhibition of SDH by 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid affects the citric acid cycle and the electron transport chain . The citric acid cycle is disrupted due to the accumulation of succinate and the decreased production of fumarate. The electron transport chain is affected due to the reduced transfer of electrons from succinate to ubiquinone . This leads to a decrease in the proton gradient across the mitochondrial membrane, disrupting ATP synthesis .

Result of Action

The result of the action of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is the inhibition of fungal growth . By inhibiting SDH, it disrupts energy production and increases oxidative stress within the fungal cell, leading to cell death .

生化分析

Biochemical Properties

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as histone deacetylase 6 (HDAC6), where it acts as a mechanism-based and essentially irreversible inhibitor . This interaction is significant because HDAC6 is involved in various cellular processes, including gene expression regulation and protein deacetylation. The compound’s ability to inhibit HDAC6 suggests its potential use in therapeutic applications, particularly in oncology and neurodegenerative diseases.

Cellular Effects

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of HDAC6 affects the acetylation status of various proteins, including tubulin and cortactin, which are crucial for cell motility and stability . Additionally, the compound’s impact on gene expression can lead to changes in cellular responses, potentially making it a valuable tool in cancer treatment by inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of HDAC6, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through a two-step slow-binding mechanism, where the compound first binds reversibly to the enzyme, followed by a covalent modification that results in irreversible inhibition. This mechanism highlights the compound’s potential as a selective inhibitor with therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with minimal degradation observed over time. This stability makes it a reliable compound for prolonged experimental use.

Dosage Effects in Animal Models

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or glutathione in phase II metabolism, facilitating their excretion from the body. The involvement of these metabolic pathways ensures the compound’s efficient clearance and reduces the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily transported across cell membranes by the L-type amino acid transporter 1 (LAT1), which is highly expressed in various tissues, including the brain and cancer cells. This selective transport mechanism enhances the compound’s accumulation in target tissues, improving its therapeutic efficacy.

Subcellular Localization

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes. Additionally, it can be directed to specific subcellular compartments through post-translational modifications, such as phosphorylation, which add targeting signals to the molecule. This precise localization ensures that the compound exerts its effects at the intended sites within the cell, enhancing its therapeutic potential.

属性

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-11(13)15-9(10(16)17)6-8(14-15)7-4-2-1-3-5-7/h1-6,11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKWBKFHQFOSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。